molecular formula C17H21NO4S2 B6562003 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1091009-80-1

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B6562003
CAS No.: 1091009-80-1
M. Wt: 367.5 g/mol
InChI Key: RZUQDJUGLAVFLE-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core linked to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group. The compound’s structure combines aromatic, heterocyclic, and sulfonamide moieties, which are commonly associated with diverse biological activities, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-21-15-6-3-2-5-14(15)17(8-10-22-11-9-17)13-18-24(19,20)16-7-4-12-23-16/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUQDJUGLAVFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO3S, with a molar mass of approximately 331.43 g/mol. The compound features a thiophene ring, an oxane ring, and a methoxy-substituted phenyl group, contributing to its diverse chemical properties.

Structural Features

FeatureDescription
Molecular Formula C18H21NO3S
Molar Mass 331.43 g/mol
Functional Groups Thiophene, oxane, methoxy, sulfonamide

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with thiophene moieties often exhibit significant interactions with enzymes and receptors due to their electron-rich nature and structural versatility.

  • Enzyme Inhibition : Similar compounds have demonstrated nanomolar-level potency in inhibiting human carbonic anhydrase II, which is crucial for maintaining acid-base balance in tissues. This inhibition suggests potential applications in treating conditions like glaucoma through ocular hypotensive effects .
  • Anti-inflammatory Activity : Thiophene derivatives have been associated with anti-inflammatory properties, acting on cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory pathway .
  • Anticancer Potential : Some studies have highlighted the anticancer potential of thiophene-based compounds through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

Several studies have evaluated the biological activity of thiophene derivatives similar to this compound:

  • Topical Carbonic Anhydrase Inhibitors : A study on a series of thiophene and furan sulfonamides showed their effectiveness as topical agents for lowering intraocular pressure in rabbits. The compounds exhibited significant inhibition of carbonic anhydrase II, supporting their potential as therapeutic agents for glaucoma .
  • Anti-diabetic Effects : Research has indicated that certain thiophene derivatives possess anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models .
  • Antioxidant Activity : Some derivatives have been shown to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Comparative Analysis

Comparing this compound with other thiophene derivatives reveals insights into its unique biological activities:

Compound NameBiological Activity
This compoundPotential carbonic anhydrase inhibition; anti-inflammatory
Thiophene-2-sulfonamideKnown for broader anti-inflammatory and anticancer effects
3,5-Difluoro-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzene-1-sulfonamideEnhanced reactivity; explored for diverse medicinal applications

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Structural and Physicochemical Properties of Selected Thiophene Sulfonamides
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported)
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide (Target) C₁₇H₂₁NO₄S₂ 375.48* Oxane ring with 2-methoxyphenyl, thiophene sulfonamide Not explicitly reported
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide C₁₇H₂₁N₃O₄S₂ 395.49 Cyclohexyl, nitroanilino, thiophene sulfonamide CB2 receptor modulation
N-[3-(2-Oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide (BG15207) C₁₄H₁₄N₂O₃S₂ 322.40 Pyrrolidinyl-phenyl, thiophene sulfonamide Not explicitly reported
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)thiophene-3-carboxamide C₁₉H₁₆ClN₃OS 385.87 Methylphenylimino, chlorophenyl, thiophene carboxamide Analgesic, anti-inflammatory

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s oxane ring with a 2-methoxyphenyl group distinguishes it from analogs like the cyclohexyl-substituted compound in , which exhibits CB2 receptor activity. The methoxy group may enhance lipophilicity and influence receptor binding compared to nitro or chlorophenyl groups .
  • BG15207 () lacks the oxane moiety but shares the thiophene sulfonamide core, suggesting divergent pharmacokinetic profiles due to differences in substituent polarity .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity
  • N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide () demonstrates CB2 receptor modulation, attributed to its nitroanilino substituent and hydrogen-bonding interactions involving the sulfonamide group . The target compound’s methoxyphenyl group may similarly engage in π-π stacking or hydrogen bonding but could exhibit distinct receptor selectivity.
  • 18F-Mefway and 18F-FCWAY (), though structurally distinct, highlight the importance of aryl sulfonamide moieties in targeting serotonin receptors (5-HT1A).

Research Findings and Implications

  • : The nitroanilino substituent in the cyclohexyl analog facilitates intramolecular hydrogen bonding, critical for CB2 activity. The target compound’s methoxyphenyl group may similarly stabilize its conformation but could alter receptor affinity .
  • : Thiophene carboxamide derivatives exhibit analgesic and anti-inflammatory activities. While the target compound lacks a carboxamide group, its sulfonamide moiety may contribute to analogous bioactivity through different mechanisms .

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